1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-benzhydrylpiperidine-4-carboxamide
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Overview
Description
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-benzhydrylpiperidine-4-carboxamide is a complex organic compound that features a unique combination of imidazole, pyrimidine, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-benzhydrylpiperidine-4-carboxamide typically involves multi-step organic reactions The process begins with the preparation of the imidazole and pyrimidine intermediates, which are then coupled with a piperidine derivative Common reagents used in these reactions include strong bases, such as potassium hydroxide, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF)
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, such as palladium or platinum, and advanced purification techniques like column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-benzhydrylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted imidazole, pyrimidine, and piperidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-benzhydrylpiperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-benzhydrylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrimidine rings can form hydrogen bonds and π-π interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. This compound may also modulate signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidin-4-amine
- 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-phenylpiperidine-4-carboxamide
Uniqueness
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-benzhydrylpiperidine-4-carboxamide is unique due to the presence of the benzhydryl group, which enhances its lipophilicity and potential for crossing biological membranes. This structural feature may contribute to its higher potency and selectivity compared to similar compounds.
Properties
IUPAC Name |
N-benzhydryl-1-(6-imidazol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O/c33-26(30-25(20-7-3-1-4-8-20)21-9-5-2-6-10-21)22-11-14-31(15-12-22)23-17-24(29-18-28-23)32-16-13-27-19-32/h1-10,13,16-19,22,25H,11-12,14-15H2,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDQZWVWQVYSSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=NC(=C4)N5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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